molecular formula C21H21NO2 B4641679 7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B4641679
M. Wt: 319.4 g/mol
InChI Key: WALPFNQPXAMNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of the naphthalene moiety and the dimethyl groups adds to the complexity and potential reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be achieved through multi-component reactions involving aldehydes, cyclic diketones, and naphthalene derivatives. One common method involves the use of a catalyst such as zirconia supported on rice husk silica, which facilitates the condensation reaction . The reaction typically occurs under mild conditions, with the catalyst being easily recoverable and reusable.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. The scalability of the reaction conditions ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: Various substitution reactions can occur at the naphthalene or quinoline rings, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,5-dione derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific structural features, such as the combination of the naphthalene moiety and the quinoline core. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

7,7-dimethyl-4-naphthalen-1-yl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-21(2)11-17-20(18(23)12-21)16(10-19(24)22-17)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,16H,10-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALPFNQPXAMNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2)C3=CC=CC4=CC=CC=C43)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 2
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 3
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 4
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 5
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

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